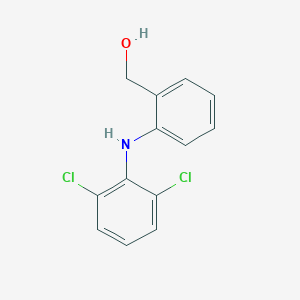

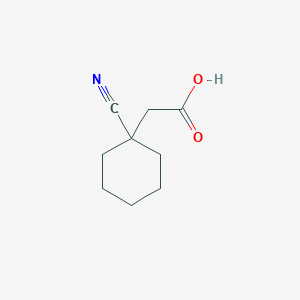

3-(1H-咪唑-4-基甲基)-2-甲基苯甲酸

描述

“3-(1H-Imidazol-4-ylmethyl)-2-methylbenzoic acid” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in recent years . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .

Chemical Reactions Analysis

Imidazole-containing compounds have been found to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

科学研究应用

血栓素合酶抑制

探索了像 3-(1H-咪唑-1-基甲基)-2-甲基苯甲酸这样的化合物作为血栓素合酶抑制剂的作用。例如,Cross 等人 (1986 年) 研究了一系列 1H-咪唑-1-基取代的羧酸,包括结构上类似于 3-(1H-咪唑-4-基甲基)-2-甲基苯甲酸的化合物,以了解它们对体外血栓素 A2 合酶的抑制作用。他们发现咪唑和羧酸基团之间的距离对于效力至关重要,一些化合物在狗中的体内活性与达索比芬相似 (Cross、Dickinson、Parry 和 Randall,1986 年).

燃料电池电解质

Schechter 和 Savinell (2002 年) 研究了咪唑和 1-甲基咪唑在与磷酸(一种高温质子传导聚合物电解质)平衡的聚苯并咪唑中作为添加剂的使用。他们检查了这种添加剂的各种浓度对膜电导率的影响,发现浓缩磷酸的液体溶液的电导率和聚苯并咪唑膜中 H3PO4 的电导率之间存在相关性 (Schechter 和 Savinell,2002 年).

芳香化酶抑制剂

Marchand 等人 (1998 年) 合成并评估了一系列 1-(卤代苄基) 和 1-甲苯磺酰基-3-(1H-咪唑-1-基甲基)-1H-吲哚,以抑制对参与类固醇代谢的 P450arom 和 P45017α 酶的活性。几种咪唑化合物表现出有效且选择性的芳香化酶抑制活性,这与内分泌和癌症研究相关 (Marchand、Borgne、Duflos、Robert-Piessard、Baut、Ahmadi、Hartmann 和 Palzer,1998 年).

配位聚合物中的光电流响应

孟、龚和林 (2016 年) 探索了在配位聚合物中使用结构上与 3-(1H-咪唑-4-基甲基)-2-甲基苯甲酸相关的化合物来增强光电流响应。他们合成了具有独特电化学性质和光电化学行为的配位聚合物,显示了在光电材料领域中的潜在应用 (孟、龚和林,2016 年).

小麦中的硝酸盐吸收

Sidari、Pusino、Gessa 和 Cacco (1998 年) 研究了结构上与 3-(1H-咪唑-4-基甲基)-2-甲基苯甲酸相关的化合物 imazamethabenz-methyl 对小麦中硝酸盐吸收的影响。他们的研究提供了对这些化合物如何影响植物生理学(特别是与养分吸收相关的)的见解 (Sidari、Pusino、Gessa 和 Cacco,1998 年).

作用机制

Target of Action

It is known that detomidine, a related compound, is an α2-adrenergic agonist . It is used as a sedative in large animals, particularly horses

Mode of Action

Α2-adrenergic agonists like detomidine typically work by binding to α2-adrenoceptors, inhibiting the release of norepinephrine, and thereby inducing sedation and analgesia .

Biochemical Pathways

Detomidine is metabolized into 3-hydroxy-detomidine and detomidine 3-carboxylic acid . It’s reasonable to speculate that 3-Carboxy Detomidine might be involved in similar metabolic pathways.

Pharmacokinetics

Studies on detomidine have shown that it is rapidly distributed and eliminated with a half-life of approximately 30 minutes when administered intravenously . When administered intramuscularly, Detomidine is distributed and eliminated with a half-life of approximately one hour . These findings may provide some insight into the ADME properties of 3-Carboxy Detomidine, but direct studies on this compound are needed for confirmation.

Result of Action

It’s known that α2-adrenergic agonists like detomidine can induce sedation and analgesia, which suggests that 3-carboxy detomidine might have similar effects

属性

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLYCKVCJPJDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151156 | |

| Record name | Detomidine 3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Imidazol-4-ylmethyl)-2-methylbenzoic acid | |

CAS RN |

115664-39-6 | |

| Record name | 3-(1H-Imidazol-5-ylmethyl)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115664-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Detomidine 3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115664396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detomidine 3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main route of detomidine metabolism in horses, and how is detomidine carboxylic acid involved?

A1: Detomidine undergoes extensive metabolism in horses. The primary metabolic pathway involves oxidation, leading to the formation of detomidine carboxylic acid as the major urinary metabolite. [] This finding suggests that analyzing urine for detomidine carboxylic acid could be a valuable approach for detecting detomidine administration in horses.

Q2: Are there analytical techniques sensitive enough to detect detomidine carboxylic acid in biological samples?

A2: Yes, gas chromatography coupled with tandem mass spectrometry (GC/MS/MS) has proven effective in detecting detomidine carboxylic acid in horse urine. [] This technique offers high sensitivity and specificity, making it suitable for analytical purposes in biological matrices.

Q3: Besides horses, has the metabolism of detomidine been studied in other species, and is detomidine carboxylic acid a common metabolite?

A3: Research has also investigated the metabolism of detomidine in rats. Similar to horses, detomidine carboxylic acid has been identified as a metabolite in rat urine. [] This finding suggests that the metabolic pathway involving the formation of detomidine carboxylic acid might be conserved across different mammalian species.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B195779.png)

![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)

![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)